(S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane
CAS No.: 1419075-95-8
Cat. No.: VC3412950
Molecular Formula: C6H12N2
Molecular Weight: 112.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1419075-95-8 |
|---|---|
| Molecular Formula | C6H12N2 |
| Molecular Weight | 112.17 g/mol |
| IUPAC Name | (1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane |
| Standard InChI | InChI=1S/C6H12N2/c1-8-3-5-2-7-6(5)4-8/h5-7H,2-4H2,1H3/t5-,6+/m0/s1 |
| Standard InChI Key | VQUMPQLXULUHIT-NTSWFWBYSA-N |
| Isomeric SMILES | CN1C[C@@H]2CN[C@@H]2C1 |
| SMILES | CN1CC2CNC2C1 |
| Canonical SMILES | CN1CC2CNC2C1 |
Introduction
Chemical Structure and Properties
Structural Characteristics
(S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane features a bicyclic structure with two nitrogen atoms incorporated into the ring system. The compound consists of a fused five-membered ring and a four-membered ring, with nitrogen atoms at positions 3 and 6 . This particular arrangement creates a distinct three-dimensional conformation that is critical to its biological activity. The presence of nitrogen atoms in the bicyclic framework provides potential hydrogen bonding sites and contributes to the compound's unique pharmacological profile .
Physical and Chemical Properties
The compound possesses well-defined physical and chemical properties that have been characterized through various analytical methods. Table 1 summarizes these properties:
| Property | Value |
|---|---|
| CAS Number | 1419075-95-8 |
| Molecular Formula | C6H12N2 |
| Molecular Weight | 112.17 g/mol |
| IUPAC Name | (1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane |
| Alternative Names | - (S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane - (1S,5S)-3-Methyl-3,6-diazabicyclo[3.2.0]heptane, bis(trifluoroacetic acid) - SCHEMBL22249367 |
Table 1: Physical and chemical properties of (S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane
As a β-lactam derivative, the compound exhibits characteristics typical of this chemical class, including specific reactivity patterns and pharmaceutical relevance. The compound is available commercially as the bis(trifluoroacetic acid) salt, which enhances its stability and solubility in various solvents .
Stereochemistry and Configuration
The compound's name indicates a specific stereochemical configuration, denoted by (S,S), which refers to the absolute configuration at two stereocenters within the molecule . This stereochemical specificity is crucial for its biological activity, as different stereoisomers can exhibit dramatically different pharmacological profiles. The (S,S) configuration determines the three-dimensional arrangement of atoms in space, directly influencing how the molecule interacts with biological targets such as protein binding sites and receptors.
The specific stereochemistry contributes significantly to the compound's efficacy as a bioactive molecule, particularly in its interactions with L-type calcium channels and nicotinic acetylcholine receptors. Maintaining stereochemical purity during synthesis is therefore essential for ensuring consistent biological activity in research applications.
Synthesis Methodologies
Stereoselective Copper(I)-catalyzed [2+2] Photocycloaddition
One of the most notable methods for synthesizing (S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane involves a stereoselective copper(I)-catalyzed [2+2] photocycloaddition reaction. This sophisticated approach typically utilizes a 1,6-diene embedded within a sugar derivative as the starting material. The reaction conditions for this synthesis are summarized in Table 2:
| Parameter | Condition |
|---|---|
| Catalyst | Copper(I) complex |
| Reaction Type | [2+2] Photocycloaddition |
| Starting Material | 1,6-diene embedded in sugar derivative |
| Key Feature | Maintains desired stereochemistry |
| Stereochemical Control | Catalyst-directed |
Table 2: Synthesis parameters for copper(I)-catalyzed [2+2] photocycloaddition
The copper(I) catalyst plays a critical role in controlling the stereoselectivity of the reaction, ensuring the correct configuration at the stereocenters. This method represents a significant advancement in the stereoselective synthesis of complex heterocyclic compounds.
Alternative Synthetic Routes
The bicyclo[3.2.0]heptane skeleton can be synthesized through various strategic approaches documented in the literature . These include several distinct methodologies:
-
Intermolecular [2+2]-cycloaddition reactions, where two separate molecules combine to form the bicyclic structure
-
Intramolecular [2+2]-cycloaddition reactions, involving the cyclization of a single molecule containing appropriately positioned functional groups
-
1,4-cyclization of acyclic substrates, providing an alternative route to the bicyclic framework
For heterobicyclic compounds like (S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane, the nitrogen atoms are typically incorporated through the use of nitrogen-containing starting materials . The [2+2]-cycloadditions employed in these syntheses can be initiated through photochemical irradiation, thermal activation, or metal catalysis, each offering different advantages in terms of yield and stereoselectivity .
Research by Bach and colleagues has demonstrated the synthesis of enantiomerically pure azabicyclo[3.2.0]heptanes from optically active starting materials via [2+2]-photocyclization, establishing a precedent for the stereoselective preparation of these important heterocyclic systems .
Structural Analogs and Derivatives
Several structural analogs and derivatives of diazabicyclo[3.2.0]heptane compounds have been synthesized and studied, expanding the chemical space around this core structure. For example, 2,6-Diaza-bicyclo[3.2.0]heptane-6-carboxylic acid benzyl ester (CAS No. 1823645-37-9) represents a related compound with a different substitution pattern and functional group incorporation .
Additionally, compounds with modified ring systems such as 3-Methyl-3,6-diazabicyclo[3.1.1]heptane (CAS No. 1059700-16-1) feature a slightly different bicyclic architecture with a [3.1.1] ring system instead of [3.2.0] . Table 3 compares some of these structural analogs:
| Compound | CAS Number | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| (S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane | 1419075-95-8 | C6H12N2 | Reference compound |
| 2,6-Diaza-bicyclo[3.2.0]heptane-6-carboxylic acid benzyl ester | 1823645-37-9 | C13H16N2O2 | Carboxylic acid benzyl ester at position 6 |
| 3-Methyl-3,6-diazabicyclo[3.1.1]heptane | 1059700-16-1 | C6H12N2 | [3.1.1] ring system instead of [3.2.0] |
Table 3: Comparison of (S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane with structural analogs
These structural variations can lead to different biological activities and pharmacological profiles, highlighting the importance of precise structural control in the synthesis and development of these compounds.
Biological Activity and Mechanisms
Interaction with L-type Calcium Channels
(S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane functions as an inhibitor of L-type calcium channels, modulating calcium ion flow that is essential for various physiological processes, including muscle contraction and neurotransmitter release. This inhibitory activity could potentially lead to significant therapeutic effects in conditions related to cardiovascular health and neurological function.
The compound's specific stereochemistry is crucial for optimal binding to the calcium channel protein, influencing its efficacy as a channel blocker. The precise molecular interactions between the compound and the calcium channel protein involve specific recognition of the three-dimensional structure of the molecule, with the nitrogen atoms potentially forming key hydrogen bonds with amino acid residues in the channel protein.
Nicotinic Acetylcholine Receptor Agonist Activity
Research indicates that (S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane acts as a selective agonist for nicotinic acetylcholine receptors, specifically the alpha-7 subtype (α7-nAChRs). These receptors are implicated in cognitive processes and neuropsychiatric disorders such as schizophrenia and Alzheimer's disease, suggesting potential therapeutic applications for the compound.
The selectivity for α7-nAChRs over other receptor subtypes may offer significant therapeutic advantages by minimizing side effects associated with broader receptor activation. This selective agonist activity places (S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane among a class of compounds being investigated for their potential to improve cognitive function and address symptoms of various neuropsychiatric conditions.
Structure-Activity Relationships
The biological activities of (S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane are closely tied to its structural features. The bicyclic ring system provides a rigid scaffold that positions functional groups in specific three-dimensional orientations, which is crucial for receptor binding and biological activity. The methyl group at the 3-position likely influences the compound's lipophilicity and binding properties, affecting its pharmacokinetic profile and receptor interactions .
The nitrogen atoms in the structure serve as hydrogen bond acceptors, potentially forming key interactions with target proteins . Table 4 summarizes the structure-activity relationships observed for this compound:
| Structural Feature | Influence on Activity |
|---|---|
| Bicyclic [3.2.0] system | Provides rigid scaffold for optimal receptor binding |
| (S,S) stereochemistry | Critical for specific receptor interactions |
| Methyl group at position 3 | Affects lipophilicity and receptor binding affinity |
| Nitrogen at position 3 | Hydrogen bond acceptor; influences receptor recognition |
| Nitrogen at position 6 | Hydrogen bond acceptor; contributes to biological activity |
Table 4: Structure-activity relationships of (S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane
Understanding these structure-activity relationships is essential for the rational design of analogs with enhanced properties and therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume